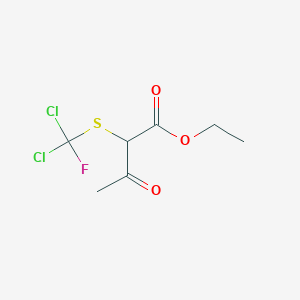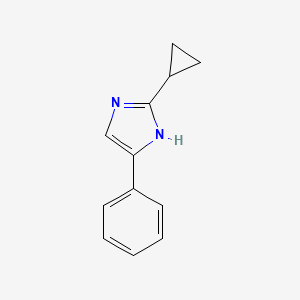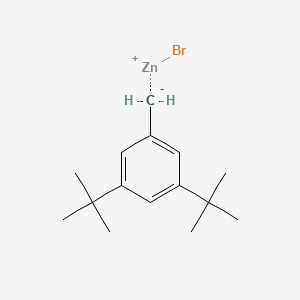
3-Bromo-2,4,5-trifluorobenzoyl fluoride, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,4,5-trifluorobenzoyl fluoride (3-Br-TFF) is a versatile fluorinating reagent that is widely used in organic synthesis. It is a colorless, volatile liquid with a melting point of -45°C and a boiling point of 62°C. It is soluble in many organic solvents and is stable in the presence of moisture and light. 3-Br-TFF has been used in a variety of synthetic applications, including the synthesis of fluorinated compounds, the preparation of organofluorides, and the fluorination of heterocycles.
Mecanismo De Acción
3-Bromo-2,4,5-trifluorobenzoyl fluoride, 97% is an electrophilic fluorinating reagent, meaning that it is capable of transferring a fluorine atom to an electron-rich species. The reaction is believed to proceed through a radical mechanism, in which the bromine atom is converted to a radical species, which then abstracts a hydrogen atom from the substrate to form a radical intermediate. The radical intermediate then reacts with the fluorine atom from the 3-Bromo-2,4,5-trifluorobenzoyl fluoride, 97% to form the desired product.
Biochemical and Physiological Effects
3-Bromo-2,4,5-trifluorobenzoyl fluoride, 97% has been used in the synthesis of a variety of fluorinated compounds, including fluorinated peptides and drugs. It is believed that these compounds can have a variety of biochemical and physiological effects, depending on the specific compound and its structure. For example, fluorinated peptides have been shown to have anti-inflammatory, anti-allergic, and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Bromo-2,4,5-trifluorobenzoyl fluoride, 97% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is stable in the presence of moisture and light. Additionally, it is soluble in many organic solvents and is easy to handle and store. However, it is also a highly reactive reagent and can be hazardous if not handled properly. It should be stored in a cool, dry place and handled with care.
Direcciones Futuras
The use of 3-Bromo-2,4,5-trifluorobenzoyl fluoride, 97% in scientific research is expected to continue to grow in the future. It is likely to be used in the synthesis of new fluorinated compounds, as well as in the modification of existing compounds. Additionally, it may be used to synthesize new fluorinated drugs and to develop new methods for the synthesis of fluorinated materials. Furthermore, it may be used to synthesize new fluorinated polymers and to modify the surface of carbon nanotubes. Finally, 3-Bromo-2,4,5-trifluorobenzoyl fluoride, 97% may be used in the development of new methods for the fluorination of heterocycles.
Métodos De Síntesis
3-Bromo-2,4,5-trifluorobenzoyl fluoride, 97% is synthesized by the reaction of 2,4,5-trifluorobenzoic acid with bromine in the presence of a base such as potassium carbonate. The reaction is conducted in an inert atmosphere such as nitrogen or argon, and the desired product is isolated by distillation.
Aplicaciones Científicas De Investigación
3-Bromo-2,4,5-trifluorobenzoyl fluoride, 97% has been used in a variety of scientific research applications, including the synthesis of fluorinated compounds, the preparation of organofluorides, and the fluorination of heterocycles. It has also been used to synthesize fluorinated polymers and to modify the surface of carbon nanotubes. Additionally, 3-Bromo-2,4,5-trifluorobenzoyl fluoride, 97% has been used in the synthesis of fluorinated peptides and in the synthesis of fluorinated drugs.
Propiedades
IUPAC Name |
3-bromo-2,4,5-trifluorobenzoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrF4O/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECHFGFIVREACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)F)C(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,4,5-trifluorobenzoyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


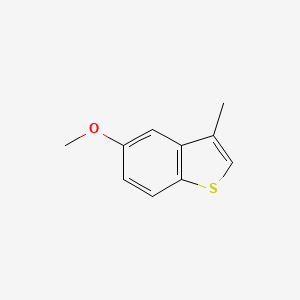

![3-(1H-Benzo[d][1,2,3]triazol-1-yl)propan-1-ol](/img/structure/B6296840.png)
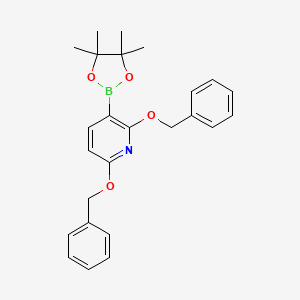

![2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate](/img/structure/B6296871.png)
![(2E)-3-[(2R)-1-Methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride](/img/structure/B6296879.png)

![2-[(Dichlorofluoromethyl)thio]-malonic acid 1,3-diethyl ester, 90%](/img/structure/B6296889.png)
